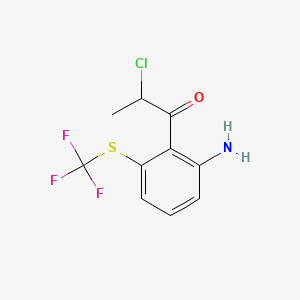
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-(trifluoromethylthio)benzene and 2-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one: Similar in structure but lacks the chlorine atom.
2-Amino-6-(trifluoromethylthio)benzothiazole: Contains a benzothiazole ring instead of the chloropropanone moiety.
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both the trifluoromethylthio group and the chloropropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, with the molecular formula C10H9ClF3NOS and a molecular weight of approximately 283.7 g/mol, is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of an amino group and a trifluoromethylthio moiety suggests a range of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The compound is characterized by:
- Boiling Point : Approximately 289.2 °C (predicted)
- Density : Approximately 1.43 g/cm³ (predicted)
- pKa : -1.20 (predicted)
These properties indicate that the compound may exhibit significant lipophilicity and stability under physiological conditions, which are essential for biological activity.
Biological Activity Overview
Research indicates that this compound may possess antimicrobial and anticancer properties. The trifluoromethylthio group enhances lipophilicity, facilitating cellular uptake and interaction with biomolecules, which is critical for its biological efficacy.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures often exhibit antimicrobial properties. The ability to inhibit bacterial growth can be attributed to the compound's ability to disrupt cellular processes or membrane integrity.
Anticancer Activity
The structural features of this compound are hypothesized to interact with various cancer-related pathways. Similar compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of mPGES-1 enzyme |
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways, such as mPGES-1, which is crucial for prostaglandin synthesis.
- Cellular Uptake : The lipophilic nature of the trifluoromethylthio group enhances the compound's ability to penetrate cellular membranes, allowing it to exert its effects intracellularly.
特性
分子式 |
C10H9ClF3NOS |
|---|---|
分子量 |
283.70 g/mol |
IUPAC名 |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3 |
InChIキー |
DCGFUOCGKNUGHB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















